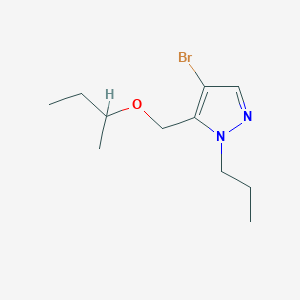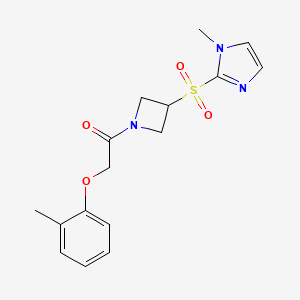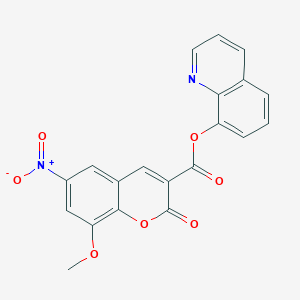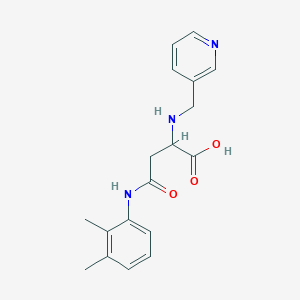![molecular formula C11H19N3 B2675120 3-[3-(propan-2-yl)-1H-pyrazol-5-yl]piperidine CAS No. 2089691-66-5](/img/structure/B2675120.png)
3-[3-(propan-2-yl)-1H-pyrazol-5-yl]piperidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“3-[3-(propan-2-yl)-1H-pyrazol-5-yl]piperidine” is a chemical compound with the CAS Number: 2089691-66-5 . It has a molecular weight of 193.29 . The IUPAC name for this compound is 3-(3-isopropyl-1H-pyrazol-5-yl)piperidine .
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C11H19N3/c1-8(2)10-6-11(14-13-10)9-4-3-5-12-7-9/h6,8-9,12H,3-5,7H2,1-2H3,(H,13,14) . This code provides a unique representation of the molecule’s structure.
Physical And Chemical Properties Analysis
“this compound” is a powder at room temperature . The compound is stable under normal temperatures and pressures .
科学的研究の応用
Vasodilator and Beta-Adrenergic Blockade in Hypertension
Research on piperidino-pyrimidine vasodilators, combined with beta-adrenergic blockade, has demonstrated effective blood pressure reduction in hypertensive patients. This study highlights the potential of certain piperidine derivatives in managing hypertension, showcasing their role in lowering blood pressure and suggesting their utility in cardiovascular disease treatment (Gilmore, Weil, & Chidsey, 1970).
Neurological Applications and Parkinsonism
Piperidine derivatives have been investigated for their effects on neurological conditions. For example, compounds structurally related to piperidine have been associated with the development of parkinsonism after illicit drug use, indicating the significance of understanding the neurotoxic potential and pharmacological properties of these compounds (Langston, Ballard, Tetrud, & Irwin, 1983).
Dopamine Autoreceptor Agonist for Parkinsonian Fluctuations
The compound Preclamol, a piperidine derivative, has been evaluated for its antiakinetic effects in patients with Parkinson's disease, demonstrating a selective dopamine autoreceptor and postsynaptic mixed agonist-antagonist profile. This suggests the utility of piperidine derivatives in modulating dopaminergic activity and improving motor symptoms in Parkinson's disease (Pirtošek, Merello, Carlsson, & Stern, 1993).
Metabolic and Pharmacokinetic Studies
Studies on the metabolism and disposition of various drugs, including HIV-1 protease inhibitors and novel therapeutic agents, often involve piperidine derivatives. These research applications highlight the importance of piperidine structures in developing pharmacological agents with favorable metabolic profiles and therapeutic potentials (Balani et al., 1995).
Safety and Hazards
将来の方向性
The future directions for “3-[3-(propan-2-yl)-1H-pyrazol-5-yl]piperidine” could involve further exploration of its potential biological activities, given the wide range of activities exhibited by similar compounds . Additionally, more research could be conducted to optimize its synthesis and understand its chemical reactivity.
特性
IUPAC Name |
3-(3-propan-2-yl-1H-pyrazol-5-yl)piperidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19N3/c1-8(2)10-6-11(14-13-10)9-4-3-5-12-7-9/h6,8-9,12H,3-5,7H2,1-2H3,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GYWURNRSYQPZNC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NNC(=C1)C2CCCNC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(Z)-ethyl 2-(2-((2,3-dihydrobenzo[b][1,4]dioxine-6-carbonyl)imino)-6-sulfamoylbenzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2675041.png)
![4-[[6-(3,5-Dimethylpyrazol-1-yl)pyrimidin-4-yl]oxymethyl]-N-phenylpiperidine-1-carboxamide](/img/structure/B2675042.png)
![2-(3-methoxyphenoxy)-N-(5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)acetamide](/img/structure/B2675043.png)


![(E)-2-(6'-ethyl-3'H-spiro[cyclohexane-1,2'-pyrano[3,2-g]chromen]-8'(4'H)-ylidene)-N-(3-(trifluoromethyl)phenyl)hydrazinecarboxamide](/img/structure/B2675046.png)
![7-methyl-3-(oxolan-2-ylmethyl)-2-sulfanylidene-5,6,7,8-tetrahydro-1H-[1]benzothiolo[2,3-d]pyrimidin-4-one](/img/structure/B2675048.png)




![Ethyl 3-[(3,4-difluorophenyl)sulfamoyl]-1-benzothiophene-2-carboxylate](/img/structure/B2675058.png)
![2-(1-(pyridin-3-ylsulfonyl)piperidin-4-yl)-1H-benzo[d]imidazole](/img/structure/B2675059.png)
![3-[(4-chlorophenyl)sulfonyl]-N-(2,4-dichlorophenyl)-2-hydroxy-2-methylpropanamide](/img/structure/B2675060.png)